Dicyclohexyl phthalate-3,4,5,6-d4
Overview
Description
Mechanism of Action
Target of Action
Dicyclohexyl phthalate-3,4,5,6-d4 is a deuterated phthalate ester . Phthalates are primarily known to target endocrine systems, acting as endocrine disruptors . .
Mode of Action
It’s known that phthalates like this compound can mimic or antagonize the actions of endogenous hormones, which can lead to a variety of health effects .
Biochemical Pathways
Phthalates are known to interfere with hormone signaling pathways, particularly those involving estrogen and testosterone .
Pharmacokinetics
It’s known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Phthalates are known to have potential health effects due to their endocrine-disrupting properties .
Action Environment
Factors such as temperature, ph, and presence of other chemicals can potentially influence the action of phthalates .
Biochemical Analysis
Biochemical Properties
It is known that it can be used as a deuterated internal standard to determine the levels of phthalates in aquatic matrices by ultra-high-performance liquid chromatography coupled to hybrid Q-Orbitrap mass spectrometry .
Molecular Mechanism
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by Dicyclohexyl phthalate-3,4,5,6-d4 are yet to be studied.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Dicyclohexyl phthalate-3,4,5,6-d4 typically involves the deuteration of dicyclohexyl phthalate. One common method is to react dicyclohexyl phthalate with a deuterium source such as deuterium oxide (D2O) . The reaction conditions usually involve heating the mixture to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and controlled reaction conditions to ensure the complete deuteration of the compound .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl phthalate-3,4,5,6-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring can undergo substitution reactions, where deuterium atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
Dicyclohexyl phthalate-3,4,5,6-d4 is widely used in scientific research due to its unique properties:
Analytical Standard: It is used as an internal standard in ultra-high-performance liquid chromatography coupled to hybrid Q-Orbitrap mass spectrometry for determining the levels of phthalates in various matrices.
Nuclear Magnetic Resonance (NMR) Standard: The compound is used as a standard in NMR spectroscopy to determine the structure and properties of other compounds.
Environmental Analysis: It is used in the analysis of environmental samples to detect and quantify phthalate contamination.
Comparison with Similar Compounds
Similar Compounds
- Dibutyl phthalate-3,4,5,6-d4
- Dimethyl phthalate-3,4,5,6-d4
- Bis(2-ethylhexyl)phthalate-3,4,5,6-d4
Uniqueness
Dicyclohexyl phthalate-3,4,5,6-d4 is unique due to its specific deuteration pattern, which provides distinct advantages in analytical applications. Its stability and ability to serve as an internal standard make it particularly valuable in high-precision analytical techniques .
Properties
IUPAC Name |
dicyclohexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2/i7D,8D,13D,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWAEIGWURALJQ-ZZRPVTOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2CCCCC2)C(=O)OC3CCCCC3)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583592 | |
Record name | Dicyclohexyl (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358731-25-6 | |
Record name | Dicyclohexyl (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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